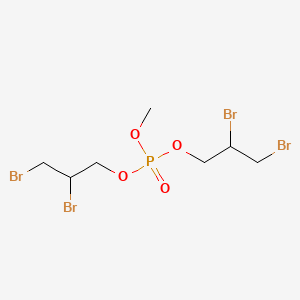

Bis(2,3-dibromopropyl) methylphosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82682-92-6 |

|---|---|

Molecular Formula |

C7H13Br4O4P |

Molecular Weight |

511.77 g/mol |

IUPAC Name |

bis(2,3-dibromopropyl) methyl phosphate |

InChI |

InChI=1S/C7H13Br4O4P/c1-13-16(12,14-4-6(10)2-8)15-5-7(11)3-9/h6-7H,2-5H2,1H3 |

InChI Key |

MZYXPXYVPOIVAY-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OCC(CBr)Br)OCC(CBr)Br |

Origin of Product |

United States |

Embracing Innovative Synthesis and Assessment Tools:modernizing the Design Process Involves Moving Beyond Traditional Trial and Error Methods. Green Synthetic Routes That Use Fewer Toxic Solvents and Generate Less Waste Are Essential.nih.govfurthermore, Advanced Computational Tools and Machine Learning Are Being Employed to Predict the Flame Retardancy and Toxicological Properties of New Molecules Before They Are Synthesized, Accelerating the Discovery of Safer and More Effective Compounds.nih.govplatforms and Frameworks Like Chemforward S Safer Program Provide New Avenues for Assessing Chemical Alternatives and Sharing Data Across the Value Chain, Fostering Transparency and Informed Decision Making.pinfa.eu

The table below summarizes key sustainable design principles for flame retardants.

| Design Principle | Objective | Approach/Methodology |

| Use of Renewable Feedstocks | Reduce reliance on fossil fuels and lower carbon footprint. | Utilize bio-based materials like lignin, cellulose, and phytic acid. nih.gov |

| Inherent Safety | Minimize human and environmental toxicity. | Avoid halogens; design for biodegradability; assess hazard of parent and transformation products. nih.govpinfa.eu |

| Reduce Exposure | Prevent leaching and environmental contamination. | Develop polymeric or reactive flame retardants that are chemically bound to the material. youtube.com |

| Life Cycle Thinking | Understand and minimize the total environmental impact. | Conduct comprehensive Life Cycle Assessments (LCA); design for recyclability and a circular economy. nih.gov |

| Green Chemistry & Innovation | Improve efficiency and reduce waste in manufacturing. | Employ green synthetic pathways and use predictive modeling (e.g., machine learning) for molecular design. nih.gov |

Mechanistic Studies on the Biological Interactions of Bis 2,3 Dibromopropyl Methylphosphate in Non Human Systems

Cellular and Subcellular Uptake and Distribution in Model Organisms (Non-Mammalian)

The uptake and distribution of Bis(2,3-dibromopropyl) phosphate (B84403) are intrinsically linked to the absorption and metabolism of its parent compound, Tris(2,3-dibromopropyl) phosphate (TDBPP). Studies in non-human systems, particularly aquatic models, have been crucial in elucidating these processes.

Membrane Permeability and Transport Mechanisms

As a metabolite, the initial entry of BDBPP into an organism's cells is preceded by the absorption of TDBPP. TDBPP is readily absorbed, and due to its lipophilic nature, it can permeate biological membranes. industrialchemicals.gov.au Following absorption, TDBPP undergoes rapid metabolism, leading to the intracellular formation of BDBPP. inchem.org The resulting BDBPP is more polar than its parent compound, which influences its subsequent movement across subcellular membranes. While specific transport mechanisms for BDBPP have not been fully detailed, its presence in various tissues implies it can cross cellular and organellar barriers. who.int

Intracellular Localization and Accumulation Kinetics

Research using early life stage zebrafish (Danio rerio) has provided significant insights into the accumulation of BDBPP. When exposed to the parent compound TDBPP, zebrafish demonstrate rapid metabolism, leading to a substantial tissue burden of BDBPP. nih.gov One study observed that by 1 day post-fertilization (dpf), 52% of the total chemical measured in the fish tissue was already in the form of the BDBPP metabolite. This proportion increased dramatically to 98% by 5 dpf, indicating that BDBPP becomes the predominant form of the compound within the organism over a short period. nih.gov This rapid conversion and accumulation highlight the efficiency of the metabolic process and the persistence of the BDBPP metabolite within the organism's tissues compared to the parent compound. who.intnih.gov

Table 1: Metabolic Conversion of TDBPP to BDBPP in Zebrafish This interactive table summarizes the percentage of the total tissue burden found as the Bis(2,3-dibromopropyl) phosphate (BDBPP) metabolite in zebrafish at different time points after exposure to the parent compound, Tris(2,3-dibromopropyl) phosphate (TDBPP).

| Days Post-Fertilization (dpf) | Percentage of BDBPP Metabolite (%) |

|---|---|

| 1 | 52 |

Biotransformation Pathways in Non-Human Organismsnih.govhpc-standards.usachemtek.com

Biotransformation of xenobiotics like TDBPP is a critical process that determines their biological activity and fate within an organism. This process generally occurs in two phases. nih.gov

Phase I and Phase II Metabolism in Aquatic Invertebrates and Fishhpc-standards.us

Phase I metabolism involves the introduction or exposure of functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. inchem.org The conversion of TDBPP to BDBPP is a primary example of a Phase I metabolic reaction. inchem.org This reaction is mediated by the cytochrome P450 monooxygenase system, which is dependent on NADPH and oxygen. inchem.org In fish, these enzyme systems are well-developed and facilitate the rapid biotransformation of TDBPP. nih.govnih.gov

Phase II metabolism involves the conjugation of the modified compound with an endogenous molecule, such as glucuronic acid or sulfate (B86663), to increase water solubility and facilitate excretion. inchem.org While the formation of BDBPP is a well-documented Phase I step, further Phase II conjugation pathways for BDBPP in non-mammalian aquatic organisms are less characterized in the available literature.

Identification of Biologically Formed Metabolites in In Vitro and In Vivo Non-Human Modelsnih.govhpc-standards.usachemtek.com

The primary metabolite of TDBPP identified in both in vitro and in vivo models is Bis(2,3-dibromopropyl) phosphate (BDBPP). inchem.org Studies using rat liver microsomes first established that BDBPP is a major metabolic product. inchem.org Subsequent research in whole organisms, such as zebrafish, confirmed these findings in vivo, showing that BDBPP is not only formed but also becomes the dominant chemical species in tissues. nih.gov Besides BDBPP, 2,3-dibromopropanol (DBP) has also been identified as a metabolite of TDBPP. inchem.org

Table 2: Identified Metabolites of Tris(2,3-dibromopropyl) phosphate in Non-Human Systems This table lists the key metabolites formed from the biotransformation of TDBPP.

| Parent Compound | Metabolite | Metabolic Phase |

|---|---|---|

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Bis(2,3-dibromopropyl) phosphate (BDBPP) | Phase I |

Investigation of Molecular Targets and Pathway Perturbations in In Vitro and Non-Human In Vivo Models

The biological activity of TDBPP is largely attributed to its metabolic activation into reactive intermediates, including BDBPP. These metabolites can interact with cellular macromolecules, leading to various biological effects. Studies have shown that metabolites of TDBPP, including BDBPP, can covalently bind to proteins. This binding is a critical mechanism of toxicity, and the extent of this binding is significant in target organs.

The formation of BDBPP is considered a key step in the bioactivation of TDBPP. While TDBPP itself shows mutagenic potential, its metabolites are understood to be the ultimate reactive species. inchem.org The metabolic pathways that produce BDBPP are directly linked to the mechanisms that can lead to DNA damage and protein binding, suggesting that BDBPP is a proximate reactive intermediate responsible for these downstream molecular perturbations.

Studies on Enzyme Activity Modulation (e.g., in Liver Microsomes of Rats)

Bis(2,3-dibromopropyl) phosphate (Bis-BP) is a significant metabolite formed from the metabolic activation of its parent compound, Tris(2,3-dibromopropyl) phosphate (Tris-BP), by enzymes in the liver. Studies utilizing rat liver microsomes have been instrumental in elucidating this biotransformation process.

The metabolism of Tris-BP to Bis-BP is catalyzed by the cytochrome P-450 mixed-function oxidase system and is dependent on the presence of NADPH and oxygen. Research has shown that the rate of this conversion is significantly influenced by the induction state of these enzymes. For instance, liver microsomes from rats pre-treated with phenobarbital, a known inducer of cytochrome P-450 enzymes, exhibit markedly increased rates of Bis-BP formation. Conversely, the presence of cytochrome P-450 inhibitors, such as SKF 525-A and metyrapone, leads to a decrease in the formation rates of Bis-BP. This demonstrates a direct modulation of enzyme activity in the metabolic pathway leading to the production of this key metabolite.

Table 1: Modulation of Bis(2,3-dibromopropyl) phosphate (Bis-BP) Formation in Rat Liver Microsomes

| Condition | Effect on Cytochrome P-450 System | Impact on Bis-BP Formation Rate |

|---|---|---|

| Phenobarbital Pre-treatment | Induction | Markedly Increased |

| Addition of SKF 525-A | Inhibition | Decreased |

| Addition of Metyrapone | Inhibition | Decreased |

| Addition of Glutathione (GSH) | Conjugation of other metabolites | No effect on Bis-BP formation |

Exploration of Receptor Binding and Signaling Pathway Perturbations (e.g., Endocrine System in Wildlife Models)

The potential for Bis(2,3-dibromopropyl) phosphate and related organophosphate flame retardants (OPFRs) to disrupt endocrine systems is an area of growing concern. Computational studies have been employed to predict the interaction of these compounds with key hormonal receptors. A computational evaluation of various OPFRs, including Bis-BP, has explored their potential binding to androgen, estrogen, and thyroid hormone nuclear receptors. Such in-silico models are crucial first steps in identifying potential endocrine-disrupting chemicals.

Quantitative structure-activity relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, have also been used to predict the interaction of organohalogen flame retardants with estrogen and androgen receptors. These models suggest that structural properties, such as the presence of short chains, halogens, and benzene (B151609) rings, can increase the likelihood of estrogenic activity. While these studies provide a framework for assessing risk, specific in-vivo or in-vitro experimental data on Bis-BP's direct binding to wildlife receptors remains limited. Studies on the parent compound, Tris-BP, in zebrafish have primarily focused on developmental and neurobehavioral toxicity rather than specific endocrine receptor interactions.

Oxidative Stress Mechanisms in Aquatic Organisms

While direct studies on Bis(2,3-dibromopropyl) phosphate-induced oxidative stress in aquatic organisms are not extensively documented, research on its parent compound and other OPFRs provides significant insights. Exposure to various OPFRs has been shown to induce oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. This can lead to cellular damage, including lipid peroxidation and DNA damage.

Studies on zebrafish embryos exposed to the parent compound, Tris-BP, have demonstrated overt toxicity, which is often linked to underlying mechanisms such as oxidative stress. Research on other OPFRs has shown that they can compromise mitochondrial activity and induce oxidative stress in cell lines at low micromolar concentrations. Furthermore, computational modeling coupled with toxicology studies in zebrafish and fathead minnows has shown that electrophilic properties of certain industrial chemicals, a characteristic of reactive metabolites, are predictive of in-vivo toxicity and are associated with oxidative stress. These findings suggest a plausible mechanism by which Bis-BP, as a reactive metabolite, could induce oxidative stress in aquatic organisms.

Genotoxic Mechanisms: DNA Adduct Formation and Repair Pathways in Non-Human Cells/Models

The genotoxicity of Tris-BP is largely attributed to its metabolic activation into reactive intermediates, including Bis-BP and 2-bromoacrolein. Bis-BP itself is believed to be further metabolized into reactive species that can covalently bind to macromolecules, including DNA, leading to genetic damage.

Table 2: Genotoxicity Profile of Tris-BP and its Metabolite Bis-BP

| Compound/Metabolite | Observed Genotoxic Effect | Model/System |

|---|---|---|

| Tris(2,3-dibromopropyl) phosphate (Tris-BP) | Mutagenic activity in target organ | Big Blue® Mouse (Kidney) |

| Bis(2,3-dibromopropyl) phosphate (Bis-BP) | Associated with DNA damage | Rat Kidney |

| 2-Bromoacrolein (Tris-BP Metabolite) | Potent direct-acting mutagen, forms DNA adducts | In vitro systems |

Comparative Mechanistic Ecotoxicology of Bis(2,3-dibromopropyl) phosphate and Analogues

Structure-Activity Relationships for Mechanistic Insights

Structure-activity relationships (SARs) are critical for predicting the toxicological properties of chemicals and for understanding how structural modifications can alter their biological effects. For OPFRs, certain structural features are known to influence their toxicity and endocrine-disrupting potential. For example, QSAR modeling suggests that lower-brominated compounds with bromine substitutions in specific positions may have higher potencies for androgen antagonism and faster metabolic degradation rates.

For phosphorus-containing flame retardants, characteristics such as short alkyl chains, the presence of halogen atoms (like bromine), and the inclusion of a benzene ring tend to correlate with higher estrogenic activity. The metabolism of Tris-BP to Bis-BP, which involves the removal of one 2,3-dibromopropyl group, fundamentally alters the molecule's polarity and reactivity. This biotransformation is a key determinant of its toxicological profile, as the resulting metabolite, Bis-BP, is more polar and is implicated in the specific targeting of the kidney for toxicity. The comparison between Tris-BP and its chlorinated analogue, tris(1,3-dichloro-2-propyl) phosphate (TDCPP), also reveals differences in metabolism and toxicity, highlighting the influence of the specific halogen on the compound's biological activity.

Differential Biological Responses Across Trophic Levels (Mechanistic Focus)

The behavior of Bis(2,3-dibromopropyl) phosphate and its parent compound in food webs is complex and crucial for understanding its environmental risk. The bioaccumulation potential of a chemical is a key factor determining its concentration in organisms at different trophic levels. While some evidence suggests that the parent compound, Tris-BP, does not bioaccumulate to a significant extent due to relatively rapid depuration, the properties of its metabolites like Bis-BP are also important.

Studies on a range of OPFRs in marine food webs have shown that some of these compounds have the potential to biomagnify, with trophic magnification factors greater than one. This indicates that concentrations can increase in organisms at higher trophic levels. The bioaccumulation of OPFRs is influenced by their physicochemical properties, such as their lipophilicity (log Kow). For some OPFRs, bioaccumulation factors increase with lipophilicity up to a certain point, after which they may decrease. The metabolic capacity of an organism also plays a critical role. Organisms at different trophic levels possess varying abilities to metabolize these compounds, which can lead to different internal concentrations and toxicological responses. For example, zebrafish have been shown to rapidly metabolize Tris-BP to Bis-BP, with the metabolite comprising 98% of the total tissue burden by 5 days post-fertilization, indicating that lower-trophic-level organisms can significantly transform the compound.

Regulatory Science, Policy Development, and Global Management Strategies for Bis 2,3 Dibromopropyl Methylphosphate

Scientific Basis for Environmental Assessment and Prioritization

The environmental assessment and prioritization of Bis(2,3-dibromopropyl) methylphosphate and related compounds rely on robust scientific frameworks and comprehensive data. These processes are essential for identifying chemicals that may pose a significant risk to human health and ecosystems, thereby guiding regulatory actions.

Data Requirements and Scientific Frameworks for Environmental Prioritization

The prioritization of chemicals for environmental assessment is a data-intensive process that necessitates a tiered and iterative approach. nih.govnih.gov Key data requirements and scientific frameworks are employed to systematically evaluate the potential risks associated with substances like this compound.

Data Requirements:

A critical challenge in chemical assessment is the existence of extensive data gaps for a large number of substances. nih.gov To address this, regulatory bodies and scientific institutions have outlined specific data that are essential for a comprehensive evaluation. Under the Toxic Substances Control Act (TSCA) in the United States, for instance, the Environmental Protection Agency (EPA) can require manufacturers and processors to submit known or reasonably ascertainable information. epa.gov This includes:

Chemical identity and structure: Essential for predicting behavior and toxicity.

Manufacturing and processing information: Including production volume, which can indicate the potential scale of environmental release. ecfr.gov

Exposure-related information: Data on how the chemical is used and disposed of, which helps in assessing exposure pathways. epa.govacs.org

Environmental and health effects data: Existing toxicological and ecotoxicological data are crucial for hazard identification. epa.govacs.org

A significant source of uncertainty in screening-level exposure and risk assessments stems from a lack of measured data, particularly for environmental degradation and biotransformation half-lives. nih.gov

Scientific Frameworks:

Several frameworks guide the environmental prioritization of chemicals. These often incorporate a weight of evidence approach, which considers multiple lines of evidence to classify a substance's properties, such as carcinogenicity, persistence, and bioaccumulation. nih.gov

Commonly used frameworks include:

PBT (Persistence, Bioaccumulation, and Toxicity) Classification: This method screens and prioritizes chemicals based on these three key environmental hazard indicators. nih.gov

Multimedia, Multipathway Mass Balance Models: These holistic models simulate the fate and transport of chemicals in the environment to estimate human exposure and risk. nih.gov They offer a more integrated assessment than the separate PBT categories. nih.gov

Tiered Testing and Assessment: This approach begins with screening-level assessments and progresses to more comprehensive evaluations for chemicals identified as higher priority. nih.gov This allows for efficient use of resources by focusing on the substances of greatest concern. nih.gov

The ultimate goal of these frameworks is to identify and regulate chemicals that may cause harm to humans and the environment, a challenging task given the vast number of chemicals requiring evaluation and the limited available data and resources. nih.govnih.gov

Table 7.1: Key Data Requirements for Environmental Prioritization

| Data Category | Description | Relevance to this compound Assessment |

|---|---|---|

| Chemical Identity and Structure | Fundamental information including CAS number, molecular formula, and structure. | Allows for the prediction of physicochemical properties and potential environmental fate. |

| Production Volume | The amount of the chemical manufactured or imported. | Indicates the potential for widespread environmental release and human exposure. ecfr.gov |

| Conditions of Use | How the chemical is used in industrial processes and consumer products. | Helps to identify potential sources and pathways of environmental contamination. ecfr.gov |

| Persistence | The length of time the chemical remains in the environment. | Determines the potential for long-term environmental contamination. ecfr.gov |

| Bioaccumulation | The tendency of the chemical to accumulate in living organisms. | Indicates the potential for the chemical to move up the food chain and cause harm to higher trophic level organisms, including humans. ecfr.gov |

| Hazard and Exposure Potential | Information on the chemical's toxicity to humans and wildlife, and the likelihood of exposure. | Crucial for characterizing the overall risk posed by the substance. ecfr.gov |

Application of Environmental Fate and Transport Models in Scientific Assessment

Environmental fate and transport models are critical tools in the scientific assessment of chemicals like this compound, particularly when empirical data is scarce. These models simulate the movement and transformation of chemicals in various environmental compartments, such as air, water, soil, and biota.

One of the key applications of these models is in estimating the freely dissolved concentrations of chemicals in water bodies. For instance, a study of the flame retardant tris(2,3-dibromopropyl) phosphate (B84403) (TDBrPP) utilized polymer-water partition coefficients with silicone rubber passive samplers to quantify its levels in Arctic rivers. nih.gov This approach allowed for the detection of TDBrPP at concentrations of 100 to 200 pg/L, indicating its presence in remote environments far from its original sources. nih.gov

These models are also instrumental in predicting the long-range transport potential of chemicals. By inputting partitioning properties such as the air-water partitioning coefficient (KAW) and the octanol-air partitioning coefficient (KOA), scientists can assess the likelihood of a substance to be transported over long distances through the atmosphere.

The widespread presence of other organophosphorus flame retardants in the same Arctic river survey highlights the utility of these models in identifying the far-reaching impact of persistent organic pollutants. nih.gov

Evolution of International and National Scientific Policy Initiatives

The regulation of this compound and similar chemicals has been shaped by evolving scientific understanding and international cooperation. Policy initiatives at both national and global levels have been driven by the growing body of evidence regarding the environmental and health risks posed by persistent organic pollutants (POPs).

Role of Scientific Evidence in Listing as Persistent Organic Pollutant Candidate (or similar designation)

The designation of a chemical as a Persistent Organic Pollutant (POP) candidate under international agreements like the Stockholm Convention is a science-driven process. epa.gov Persistent organic pollutants are toxic chemicals that adversely affect human health and the environment globally. epa.gov They persist in the environment for extended periods, can be transported long distances by wind and water, and accumulate in the fatty tissues of living organisms. epa.govpops.int

The scientific criteria for listing a chemical as a POP are stringent and require a comprehensive risk profile. This includes data on:

Persistence: Evidence that the substance resists degradation in the environment.

Bioaccumulation: Data showing that the substance accumulates in organisms.

Potential for Long-Range Environmental Transport: Evidence that the substance can travel far from its source.

Adverse Effects: Information on the toxicity of the substance to humans and/or the environment.

The case of tris(2,3-dibromopropyl) phosphate (TDBPP), a closely related compound to this compound, illustrates this process. TDBPP was listed as a Priority Existing Chemical in Australia for a full risk assessment due to its inclusion in Annex III of the Rotterdam Convention, an international treaty concerning hazardous chemicals in international trade. industrialchemicals.gov.au The assessment concluded that TDBPP is toxic to aquatic life with long-lasting effects. industrialchemicals.gov.au

Global Scientific Cooperation in Environmental Monitoring and Assessment

Addressing the global threat of POPs necessitates international scientific cooperation. The Stockholm Convention, adopted in 2001, is a key international treaty aimed at protecting human health and the environment from these harmful chemicals. epa.govpops.int A central component of the convention is the Global Monitoring Plan (GMP), which tracks the presence of POPs in the environment and in humans. unep.org

This global effort involves:

International Monitoring Programs: The UNEP/GEF Global Monitoring Plan projects monitor POPs in various matrices, including air, human milk, and water, across numerous countries. unep.org This provides a global picture of POPs contamination and helps to assess the effectiveness of the Stockholm Convention. unep.org

Capacity Building: Initiatives are in place to strengthen the research and monitoring capabilities of developing countries. un.org This includes providing laboratory equipment and technical training for chemical analysis. un.org

Data Sharing and Harmonization: The data generated from these monitoring programs are made publicly available through platforms like the GMP data warehouse, facilitating global scientific collaboration and informed decision-making. unep.orgresearchgate.net

Regional Action Plans: Regional bodies, such as the Commission for Environmental Cooperation (CEC) in North America, develop action plans to address specific POPs of concern. epa.gov

The monitoring of emerging "new" brominated flame retardants is an area of active research, with studies examining their presence in various environmental compartments and biota. researchgate.net

Remediation Technologies and Mitigation Strategies for Environmental Contamination by Bis 2,3 Dibromopropyl Methylphosphate

Physical and Chemical Treatment Processes for Water and Soil Matrices

Physical and chemical treatment methods offer promising avenues for the removal and degradation of persistent organic pollutants like Bis(2,3-dibromopropyl) methylphosphate from environmental media. These technologies are often characterized by their rapid action and high removal efficiencies.

Adsorption is a widely applied technology for the removal of organic contaminants from water and soil, owing to its operational simplicity and cost-effectiveness. The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent).

Activated Carbon: Activated carbon (AC) is a highly porous adsorbent with a large surface area, making it effective for the removal of a broad range of organic compounds, including OPFRs. researchgate.netresearchgate.net The adsorption capacity of AC for OPFRs is influenced by both the properties of the adsorbent (e.g., surface area, pore size distribution) and the chemical characteristics of the OPFR (e.g., hydrophobicity, molecular size). researchgate.net Powdered activated carbon (PAC) has demonstrated faster sorption kinetics and higher sorption capacity for some OPFRs compared to granular activated carbon (GAC), which is attributed to easier intraparticle diffusion. researchgate.net The removal of brominated compounds like bromide and bromate (B103136) from drinking water using GAC has also been shown to be effective. nih.gov While specific studies on this compound are lacking, the general effectiveness of activated carbon for OPFRs suggests its potential for treating water contaminated with this compound. The adsorption mechanisms are thought to involve hydrophobic, electrostatic, hydrogen bonding, and π-π interactions. researchgate.net

Biochar: Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as a sustainable and cost-effective adsorbent for environmental contaminants. mdpi.comnih.gov Its porous structure and surface functional groups can be tailored by adjusting the pyrolysis conditions and feedstock material. mdpi.com Modification of biochar, for instance with metals or surfactants, can enhance its adsorption capacity for specific pollutants. nih.govnih.gov For example, iron-modified biochars have shown significantly enhanced adsorption capacity for phosphorus in wastewater. mdpi.com Given that this compound is an organophosphate, the principles of phosphorus adsorption by modified biochars could be relevant. The adsorption process is influenced by factors such as pH and the physicochemical properties of the biochar. nih.gov

| Adsorbent | Target Contaminants | Key Findings | Potential for this compound Removal |

|---|---|---|---|

| Activated Carbon (AC) | Various OPFRs | High removal efficiency; PAC shows faster kinetics than GAC. Mechanisms include hydrophobic and electrostatic interactions. researchgate.net | High, based on general effectiveness for OPFRs. |

| Biochar | Phosphorus, various organic pollutants | Sustainable adsorbent; properties are tunable. Modification can significantly enhance adsorption capacity. nih.govmdpi.com | Moderate to High, especially with modification, due to its organophosphate structure. |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). AOPs are considered highly effective for the degradation of recalcitrant organic pollutants.

Ozonation: Ozonation has been investigated for the removal of OPFRs from water. While some OPFRs are resistant to direct ozonation, the process can be enhanced by combining it with other treatments, such as hydrogen peroxide (O₃/H₂O₂) or catalysts, to generate highly reactive hydroxyl radicals. acs.orgresearchgate.net For instance, catalytic ozonation with zinc oxide has been shown to efficiently remove chlorinated OPFRs. acs.org The effectiveness of ozonation for OPFRs can depend on their chemical structure; for example, chlorinated aliphatic OPFRs have shown resistance to ozonation due to the electron-withdrawing effects of chlorine atoms. researchgate.net

UV-Based AOPs: Ultraviolet (UV) irradiation in combination with oxidants like hydrogen peroxide (UV/H₂O₂) or persulfate can effectively degrade OPFRs. mdpi.com The photolysis of these oxidants by UV light generates hydroxyl radicals or sulfate (B86663) radicals, which are powerful oxidizing agents. The UV/H₂O₂ process has been reported to achieve high degradation rates for some OPFRs. mdpi.com Photodegradation is a potential natural attenuation process for brominated flame retardants in the environment, particularly when exposed to sunlight. diva-portal.orge3s-conferences.org The degradation of brominated flame retardants can also be influenced by the matrix in which they are present, such as polystyrene films, where photochemical transformations can occur. researchgate.net

Membrane filtration is a physical separation process that uses a semi-permeable membrane to remove contaminants from a fluid stream. The effectiveness of membrane filtration depends on the pore size of the membrane and the size and properties of the contaminant molecule.

Nanofiltration (NF) and Reverse Osmosis (RO): Nanofiltration and reverse osmosis are pressure-driven membrane processes capable of removing a wide range of dissolved contaminants, including organic micropollutants. chemrevlett.comsimpurelife.com RO, in particular, can remove up to 99% of total dissolved solids and is effective against bacteria, viruses, and macromolecular organic matter. simpurelife.com The removal of brominated compounds by NF membranes can be influenced by operating conditions such as pH and ionic strength. chemrevlett.com However, the interaction of oxidizing agents like bromine with polyamide membranes can lead to membrane degradation, which is a consideration for integrated treatment systems. nih.govacs.orghku.hkresearchgate.net Given the molecular size of this compound, both NF and RO are expected to have a high rejection rate for this compound.

Research Gaps, Emerging Challenges, and Future Directions in Bis 2,3 Dibromopropyl Methylphosphate Research

Elucidation of Unknown Transformation Products and Pathways

A primary research gap is the incomplete understanding of the full lifecycle of BDBPP in biological and environmental systems. While its formation from TDBPP is well-documented, its subsequent fate is less clear.

Known Transformation Pathways: BDBPP is formed through the metabolic oxidation of TDBPP, a reaction mediated by cytochrome P-450 enzymes in organisms like rats. nih.govnih.gov In environmental systems, such as activated sludge, BDBPP has been identified as a major degradation product of TDBPP. inchem.orgnih.gov

Research Gaps and Future Directions: The key challenge lies in identifying the transformation products of BDBPP itself. Studies have indicated that BDBPP is further metabolized into reactive intermediates that can cause DNA damage, but the specific chemical structures of these subsequent metabolites have not been fully elucidated. nih.gov Future research must prioritize the identification of these second-generation transformation products. This will require advanced analytical techniques and controlled degradation studies under various environmentally relevant conditions (e.g., aerobic, anaerobic, photolytic) to map out its complete degradation pathways.

| Parent Compound | Transformation Process | Known Product | System Studied | Key Finding |

| Tris(2,3-dibromopropyl) phosphate (B84403) (TDBPP) | Metabolic Oxidation | Bis(2,3-dibromopropyl) phosphate (BDBPP) | Rat Liver Microsomes | Formation is dependent on NADPH, oxygen, and cytochrome P-450 enzymes. nih.gov |

| Tris(2,3-dibromopropyl) phosphate (TDBPP) | Biodegradation | Bis(2,3-dibromopropyl) phosphate (BDBPP) | Activated Sludge | BDBPP is a major metabolite in wastewater treatment simulations. inchem.org |

| Bis(2,3-dibromopropyl) phosphate (BDBPP) | Metabolism | Unidentified Reactive Intermediates | In Vivo (Rat) | Subsequent metabolites are formed that are capable of causing DNA damage. nih.gov |

Development of Non-Targeted Screening and Suspect Screening Methodologies for Novel Analogues

The identification of BDBPP and other transformation products relies heavily on the analytical methods used for their detection. While targeted methods are effective for known compounds, they are blind to novel or unexpected analogues and degradation products.

Current Analytical Approaches: Targeted gas chromatography-mass spectrometry (GC-MS) methods have been developed and validated for the quantification of BDBPP in various matrices, particularly in textile products where its parent compound was used. nih.govnih.gov For analytical purposes, BDBPP is often derivatized, for instance through methylation to form a methylated BDBPP (BDBPP-Me), to enhance its detection by GC-MS. nih.govresearchgate.net

Research Gaps and Future Directions: A significant challenge is the potential existence of unknown BDBPP analogues or transformation products in the environment that are not captured by current targeted analyses. The future of monitoring must involve the development and application of non-targeted and suspect screening methodologies. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, enabling the identification of a broad spectrum of organophosphorus compounds without pre-selecting analytes. acs.org Applying these techniques to environmental samples could reveal novel BDBPP-related contaminants, providing a more complete picture of the environmental burden. Furthermore, creating comprehensive mass spectral libraries for potential transformation products would greatly aid in their identification during screening analyses.

| Methodology | Technique | Application | Reference |

| Targeted Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of BDBPP in textile products. | nih.govnih.gov |

| Suspect/Non-Target Screening | High-Resolution Mass Spectrometry (HRMS) | Identification of novel and unknown organophosphorus compounds in environmental samples. | acs.org |

Long-Term Environmental Behavior and Predictive Modeling Refinements

Understanding the long-term persistence, mobility, and fate of BDBPP in the environment is crucial for assessing its potential for chronic exposure and ecological risk. Currently, data specific to BDBPP is sparse, with most information being extrapolated from its parent compound, TDBPP.

Research Gaps and Future Directions: There is a pressing need for empirical data on the environmental behavior of BDBPP. Key parameters requiring investigation include its soil-water partitioning coefficient (Koc), vapor pressure, and rates of abiotic and biotic degradation under various environmental conditions. This data is essential for refining predictive environmental models. inchem.org Current models for organophosphate flame retardants often rely on data from more widely studied analogues. acs.orgindustrialchemicals.gov.aunih.gov To improve the accuracy of models for BDBPP, future work should focus on:

Laboratory Studies: Measuring fundamental physicochemical properties and degradation half-lives.

Field Monitoring: Conducting long-term monitoring in various environmental compartments (soil, sediment, water) to understand its persistence and transport.

Model Refinement: Incorporating the newly generated empirical data into multimedia environmental fate models to create more accurate predictions of its distribution and accumulation in the environment. nih.gov

Advanced Mechanistic Studies in Complex Ecological Systems

While some toxicological data exists, the broader ecological effects of BDBPP, particularly in complex, multi-species environments, are largely unknown. Research has shown BDBPP to be less mutagenic than its parent compound TDBPP, but its potential for other adverse effects remains understudied. inchem.org

Research Gaps and Future Directions: Future research must move beyond single-species laboratory tests to investigate the effects of BDBPP in more ecologically relevant contexts. Studies on zebrafish have shown that the parent TDBPP is rapidly metabolized to BDBPP, and that developmental exposure to these compounds can alter larval behavior. nih.gov This highlights the need to disentangle the effects of the parent compound from its metabolite. Key areas for future investigation include:

Ecosystem-Level Impacts: Studying the effects of BDBPP on microbial communities, soil health, and aquatic food webs.

Sublethal Effects: Investigating chronic, low-dose exposure effects on endpoints such as endocrine disruption, neurodevelopment, and reproductive success in a wider range of organisms.

Mixture Toxicity: Assessing the combined toxicological effects of BDBPP with TDBPP and other co-occurring environmental contaminants.

Interdisciplinary Research Needs and Collaboration Opportunities

Addressing the multifaceted challenges posed by BDBPP and other legacy contaminants requires a concerted, interdisciplinary approach. The existing knowledge gaps cannot be filled by a single scientific discipline.

Future Directions and Collaborative Needs: Meaningful progress will depend on collaboration between various fields:

Analytical and Environmental Chemists: To develop more sophisticated methods for detecting BDBPP and its transformation products and to conduct detailed environmental fate studies. nih.gov

Toxicologists and Ecologists: To perform advanced mechanistic studies and assess the impacts on organisms and ecosystems.

Environmental Modelers: To use the data generated by chemists and ecologists to build more accurate predictive models of environmental fate and exposure.

Material Scientists and Policymakers: To work towards the development and implementation of safer, non-halogenated flame retardant alternatives and to inform regulations based on a comprehensive understanding of the risks. researchgate.netnih.gov

Such collaborations are essential to fully characterize the risks associated with Bis(2,3-dibromopropyl) phosphate and to develop effective strategies for environmental management and protection.

Q & A

Q. What analytical techniques are recommended for detecting bis(2,3-dibromopropyl) phosphate in environmental or biological matrices?

- Methodology: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or gas chromatography (GC-MS) is optimal for separating and quantifying this compound in complex matrices. Standardized protocols using methanol or toluene as solvents (e.g., 100 µg/mL in methanol) improve detection accuracy . Calibration with certified reference materials (e.g., PFRS-002S-M) ensures reproducibility.

Q. What safety protocols are critical when handling bis(2,3-dibromopropyl) phosphate in laboratory settings?

- Guidelines: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Conduct experiments in a fume hood to avoid inhalation or dermal exposure. Store the compound away from oxidizers and dispose of waste via certified hazardous waste contractors to prevent environmental release .

Q. How is bis(2,3-dibromopropyl) phosphate structurally distinguished from related brominated flame retardants like TRIS (tris(2,3-dibromopropyl) phosphate)?

- Analysis: Bis(2,3-dibromopropyl) phosphate contains two brominated alkyl groups bonded to a phosphate core, whereas TRIS has three. Nuclear magnetic resonance (NMR) spectroscopy or high-resolution MS can differentiate these based on molecular ion peaks (e.g., m/z variations) and fragmentation patterns .

Advanced Research Questions

Q. What conflicting data exist regarding the metabolic pathways of bis(2,3-dibromopropyl) phosphate, and how can these discrepancies be resolved?

- Key Findings: Evidence suggests bis(2,3-dibromopropyl) phosphate is a metabolite of TRIS (CAS 126-72-7) and may further degrade into mono(2,3-dibromopropyl) phosphate or 2-bromoacrolein. Discrepancies arise from species-specific metabolism (e.g., rodents vs. human hepatocytes).

- Resolution Strategy: Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic intermediates in vitro. Combine liver microsome assays with computational modeling to predict human metabolic pathways .

Q. What mechanisms underlie the nephrotoxic and carcinogenic effects of bis(2,3-dibromopropyl) phosphate in rodent models?

- Mechanistic Insights: The compound induces oxidative stress via glutathione depletion and generates reactive intermediates (e.g., bromoalkenes) that alkylate DNA. Rodent studies show hepatocellular carcinomas and kidney tubular necrosis, likely linked to cytochrome P450-mediated bioactivation .

- Experimental Models: Use primary rat hepatocytes or 3D kidney organoids to study dose-dependent cytotoxicity and DNA adduct formation. Genotoxicity assays (e.g., Comet assay) validate mutagenic potential .

Q. How does the environmental persistence of bis(2,3-dibromopropyl) phosphate compare to other halogenated flame retardants, and what factors influence its degradation?

- Persistence Data: Bis(2,3-dibromopropyl) phosphate exhibits moderate persistence in aquatic systems, with hydrolysis half-lives varying by pH and temperature. It is less stable than decabromodiphenyl ether (DecaBDE) but more resistant to UV degradation than TCEP.

- Degradation Factors: Advanced oxidation processes (e.g., ozonation) or microbial consortia from contaminated sediments enhance breakdown. Monitor degradation products like dibromopropanol using LC-TOF-MS .

Data Contradiction and Synthesis Challenges

Q. Why do studies report varying ecotoxicological impacts of bis(2,3-dibromopropyl) phosphate across aquatic species?

- Analysis: Differences in species sensitivity (e.g., Daphnia magna vs. zebrafish) stem from metabolic capacity and lipid content. For example, crustaceans with higher lipid reserves bioaccumulate the compound more efficiently.

- Standardization: Adopt OECD Test Guidelines 211 (Daphnia reproduction) and 234 (fish embryo toxicity) under controlled temperature and pH conditions to harmonize data .

Q. What synthetic challenges arise in producing high-purity bis(2,3-dibromopropyl) phosphate, and how are impurities controlled?

- Synthesis Issues: Side reactions during phosphoramidite coupling or bromination can yield byproducts like tris(2,3-dibromopropyl) phosphate.

- Purification Methods: Employ column chromatography with silica gel or preparative HPLC. Validate purity via differential scanning calorimetry (DSC) to confirm melting point consistency (data not explicitly provided but inferred from synthesis best practices) .

Regulatory and Mechanistic Considerations

Q. How do regulatory frameworks classify bis(2,3-dibromopropyl) phosphate, and what implications does this have for laboratory use?

Q. What in silico tools are effective for predicting the endocrine-disrupting potential of bis(2,3-dibromopropyl) phosphate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.